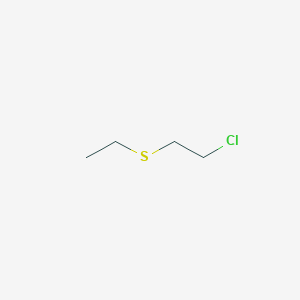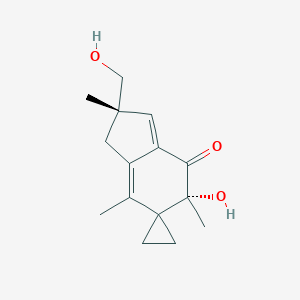
6-Deoxyilludin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxyilludin S is a natural compound that is found in the fungus Omphalotus illudens. It belongs to the illudin family of compounds, which are known for their potent cytotoxic and antitumor properties. 6-Deoxyilludin S has gained significant attention in recent years due to its potential applications in cancer research and treatment.
Applications De Recherche Scientifique
Antitumor Properties
6-Deoxyilludin S has been identified as having antitumor properties. A study by Hara, Yoshida, Morimoto, and Nakano (1987) explored 6-Deoxyilludin M, a closely related compound, and its coproduction with 6-Deoxyilludin S. They highlighted its fermentation and isolation as well as its structural identification, focusing on its potential as an antitumor antibiotic (Hara et al., 1987).
Biosynthesis and Engineering
Research has delved into the biosynthesis of compounds related to 6-Deoxyilludin S. For instance, the study of 6-Deoxyerythronolide B synthase, a polyketide synthase, by Wu, Tsuji, Cane, and Khosla (2001) has implications for understanding the biosynthesis of 6-Deoxyilludin S. They assessed the balance between protein-protein interactions and enzyme-substrate interactions, providing insights relevant to 6-Deoxyilludin S production (Wu et al., 2001).
Chemical Synthesis
The chemical synthesis of related compounds also contributes to the understanding of 6-Deoxyilludin S. Stang and White (2009) conducted a study on the total synthesis and study of 6-Deoxyerythronolide B, highlighting a late-stage C-H oxidation strategy in synthesizing complex molecules. This research can provide insights into the synthetic pathways of 6-Deoxyilludin S (Stang & White, 2009).
Genetic Engineering for Biosynthesis
Kao, Katz, and Khosla (1994) explored the engineered biosynthesis of macrolactones, which includes compounds similar to 6-Deoxyilludin S. Their work in a heterologous host provides a framework for understanding the genetic manipulation and production of complex polyketides like 6-Deoxyilludin S (Kao et al., 1994).
Biochemical Mechanisms
The understanding of the biochemical mechanisms underlying the synthesis of related compounds also informs research on 6-Deoxyilludin S. For instance, Khosla et al. (2007) provided insights into the structure and mechanism of the 6-Deoxyerythronolide B synthase, which has direct relevance to understanding the synthesis pathways of 6-Deoxyilludin S (Khosla et al., 2007).
Propriétés
Numéro CAS |
112953-13-6 |
|---|---|
Nom du produit |
6-Deoxyilludin S |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2S,5R)-5-hydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O3/c1-9-10-6-13(2,8-16)7-11(10)12(17)14(3,18)15(9)4-5-15/h7,16,18H,4-6,8H2,1-3H3/t13-,14-/m0/s1 |
Clé InChI |
IEHHZEZPEUURRA-KBPBESRZSA-N |
SMILES isomérique |
CC1=C2C[C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO |
SMILES |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |
SMILES canonique |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |
Autres numéros CAS |
112953-13-6 |
Synonymes |
6-deoxyilludin S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



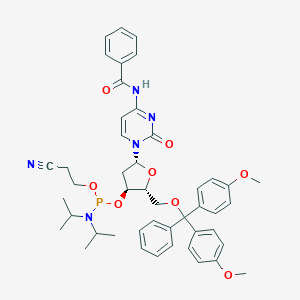

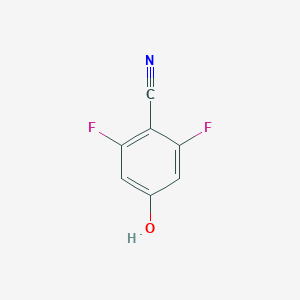
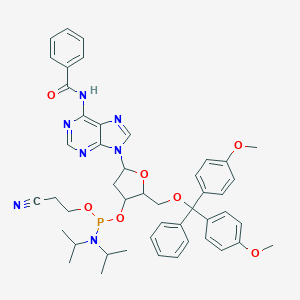
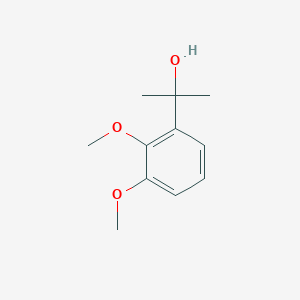
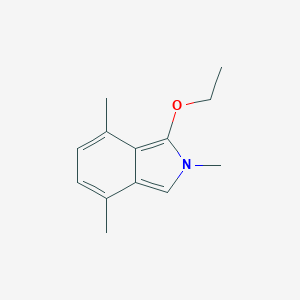
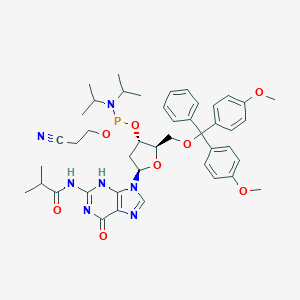
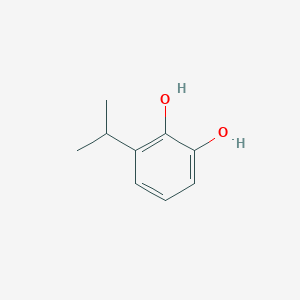
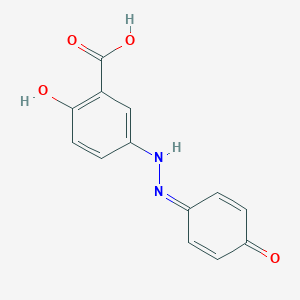
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
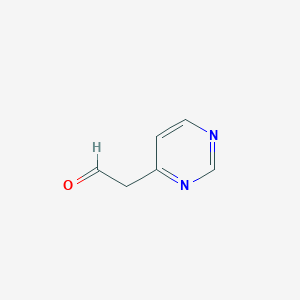
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
